6-Methylthiazolo[3,2-B][1,2,4]triazole
Description
Historical Context and Significance of Fused Heterocyclic Systems in Drug Discovery
Evolution of Thiazole (B1198619) and Triazole Scaffolds
The individual components of the thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole system, thiazole and 1,2,4-triazole (B32235), each have a rich history in medicinal chemistry.
Thiazole , a five-membered aromatic ring containing sulfur and nitrogen atoms, is a versatile scaffold found in numerous pharmacologically important molecules. bohrium.comresearchgate.net Its aromatic nature and the presence of heteroatoms allow for a variety of chemical modifications, making it a valuable synthon for creating new compounds. nih.gov The thiazole ring is a key component in a wide range of approved drugs, highlighting its consistent contribution to the development of agents with antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.govnih.govspast.org
1,2,4-Triazole , a five-membered ring with three nitrogen atoms, is another critical heterocyclic motif. mdpi.comchemijournal.com This scaffold is known for its chemical stability and its ability to engage in hydrogen bonding and other non-covalent interactions, which enhances solubility and binding to biological targets. bohrium.comnih.gov The discovery of the antifungal properties of azole derivatives in the mid-20th century paved the way for the development of numerous triazole-containing drugs, such as fluconazole (B54011) and itraconazole, which are mainstays in treating fungal infections. chemijournal.comfrontiersin.org The triazole nucleus is now recognized for its broad therapeutic potential, with derivatives showing applications as anticancer, anticonvulsant, and anti-inflammatory agents. bohrium.comfrontiersin.org
Precedent of Thiazolo[3,2-b]bohrium.comresearchgate.netnih.govtriazole as a Privileged Pharmacophore
The fusion of the thiazole and 1,2,4-triazole rings into the thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole system creates what is known in medicinal chemistry as a "privileged pharmacophore." This term describes a molecular framework that is capable of binding to multiple, distinct biological receptors, thus exhibiting a wide range of biological activities. ontosight.aiontosight.ai The combination of the electron-rich thiazole and the electron-deficient triazole in a fused, rigid structure results in a unique chemical entity with diverse pharmacological potential. researchgate.net This scaffold has been extensively investigated and has been shown to be a versatile starting point for developing agents targeting a variety of diseases. ontosight.aiontosight.aiontosight.ai
Table 1: Reported Biological Activities of the Thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole Scaffold
| Biological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antimicrobial | Infectious Disease |
| Anti-inflammatory | Inflammation |
| Antiviral | Infectious Disease |
| Anticonvulsant | Neurology |
| Analgesic | Pain Management |
| Antifungal | Infectious Disease |
This table is interactive and can be sorted by column.
Academic Research Landscape of the Thiazolo[3,2-b]bohrium.comresearchgate.netnih.govtriazole Core
The promising and diverse biological profile of the thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole core has made it a subject of intensive academic and industrial research. ontosight.airesearchgate.net The primary focus has been on the synthesis of novel derivatives and the evaluation of their therapeutic potential across various disease models. ontosight.ainih.gov
Overview of Research Directions and Disciplines Engaged
Research into the thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole scaffold is multidisciplinary, involving contributions from several key scientific fields. Organic and synthetic chemists focus on developing efficient and regioselective methods for constructing the fused ring system. researchgate.net Medicinal chemists then design and synthesize libraries of derivatives, modifying the core structure with various functional groups to enhance potency and selectivity for specific biological targets. ontosight.ainih.gov These compounds are subsequently evaluated by pharmacologists and biologists to determine their in vitro and in vivo activities and to elucidate their mechanisms of action.
Table 2: Key Research Disciplines Investigating the Thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole Core
| Discipline | Research Focus |
|---|---|
| Synthetic Organic Chemistry | Development of novel and efficient synthetic routes to the core scaffold. researchgate.net |
| Medicinal Chemistry | Design, synthesis, and structure-activity relationship (SAR) studies of new derivatives. ontosight.ainih.gov |
| Pharmacology | In vitro and in vivo evaluation of biological activities (e.g., anticancer, antimicrobial). ontosight.ainih.gov |
| Molecular Modeling | In silico studies to predict binding interactions with biological targets. nih.gov |
This table is interactive and can be sorted by column.
Distinction and Importance of the [3,2-b] Isomeric Form
When fusing the thiazole and 1,2,4-triazole rings, different structural isomers are possible depending on the points of attachment. The two most common isomers are the thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole and the thiazolo[2,3-c] bohrium.comresearchgate.netnih.govtriazole systems. researchgate.netresearchgate.net The nomenclature, specifically the '[3,2-b]' designation, is crucial as it defines the precise connectivity of the atoms between the two rings.
The thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole isomer is formed by the fusion of the thiazole ring at its nitrogen and adjacent carbon atom (N-3 and C-2) with the triazole ring. This specific arrangement is the most widely studied and is typically synthesized through the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone, a common and reliable synthetic route. researchgate.netresearchgate.net The vast majority of published research reporting the broad spectrum of biological activities, including the anticancer and anti-inflammatory properties mentioned previously, is associated with this specific [3,2-b] isomeric form. researchgate.netresearchgate.net Its well-established synthetic accessibility and proven pharmacological versatility make the thiazolo[3,2-b] bohrium.comresearchgate.netnih.govtriazole isomer a cornerstone of research in this area, distinguishing it as the most significant and therapeutically relevant form of the fused scaffold. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGIYFDORXWWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NN12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Construction of the Thiazolo[3,2-b]researchgate.netrsc.orgtandfonline.comtriazole Core
The regioselective synthesis of the thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazole fused ring system is a primary focus of synthetic strategies, as the arrangement of substituents is crucial for the molecule's properties. Two main isomers, thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazole and thiazolo[2,3-c] researchgate.netrsc.orgtandfonline.comtriazole, can be formed, and methodologies are often designed to selectively yield the desired isomer. researchgate.net
One-Pot Cyclo-Condensation Approaches
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, avoiding the need to isolate intermediates. This approach has been successfully applied to the construction of the thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazole core using various catalytic or mediating conditions.
A green and efficient protocol for the regioselective synthesis of functionalized thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazoles has been developed using visible light. rsc.orgrsc.org This catalyst-free method involves the one-pot reaction of 3-mercapto researchgate.netrsc.orgtandfonline.comtriazoles with α-bromodiketones, which are generated in situ from 1,3-diketones and N-bromosuccinimide (NBS). rsc.orgrsc.org The reaction proceeds under aqueous conditions, offering an environmentally benign approach that results in excellent yields of a single regioisomeric product. rsc.orgrsc.org The structural confirmation of the regioisomer has been unequivocally established through 2D-NMR and X-ray crystallographic studies. rsc.orgresearchgate.net Radical trapping experiments suggest the cyclization occurs via a free radical mechanism. researchgate.net
Table 1: Visible-Light-Mediated Synthesis of Thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazoles
| Reactant 1 | Reactant 2 (Precursor) | Reagent | Conditions | Outcome |
| 3-Mercapto researchgate.netrsc.orgtandfonline.comtriazoles | 1,3-Diketones | N-Bromosuccinimide (NBS) | Visible light, Water | Excellent yields, High regioselectivity |
Acid-catalyzed condensation is a conventional and effective method for the direct, one-pot synthesis of the thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazole skeleton. researchgate.net This approach, often referred to as the Hantzsch condensation, involves the reaction of 5-thioxo-1,2,4-triazoles with α-halogenoketones in the presence of an acid catalyst. researchgate.net For instance, reacting 3-benzyl-1,2,4-triazole-5-thiol with aromatic ketones using an acidified acetic acid method (AcOH/H+) directly yields the cyclized 5-aryl-2-benzyl-1,3-thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazoles. tandfonline.com
Various acids can be employed to facilitate this cyclocondensation. Concentrated sulfuric acid in refluxing absolute ethanol (B145695) is a common condition for this direct cyclization (Route A). researchgate.netresearchgate.net Other acidic media, such as acetic anhydride (B1165640) in an acidic environment, polyphosphoric acid (PPA), p-toluenesulfonic acid (pTSA), or phosphorus oxychloride (POCl3), can also be used to promote the conversion of thioether intermediates into the final fused ring system. researchgate.netlookchem.com
Table 2: Acid-Catalyzed One-Pot Synthesis
| Starting Materials | Acid Catalyst / Medium | Conditions | Product |
| 3-Aryl-5-mercapto-1,2,4-triazoles + α-Halogenoketones | Concentrated H₂SO₄ | Refluxing absolute ethanol | 2-Aryl-6-substituted-thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazoles |
| 3-Benzyl-1,2,4-triazole-5-thiol + Aromatic ketones | Acetic Acid / H⁺ | Not specified | 5-Aryl-2-benzyl-1,3-thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazoles |
Base-catalyzed cyclocondensation provides an alternative route for synthesizing thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazoles. A facile synthesis of 6-aminothiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazole-5-carbonitriles has been achieved in good yields through the base-catalyzed reaction of 1,2,4-triazole-3-thiones with bromomalononitrile. asianpubs.org The use of a base like sodium bicarbonate in absolute ethanol at room temperature can be employed to facilitate the initial S-alkylation step, which can then be followed by cyclization. researchgate.netresearchgate.net
Multi-Step Synthetic Pathways via Acyclic Intermediates
In contrast to one-pot methods, multi-step pathways involve the formation and often isolation of an acyclic intermediate before the final cyclization step. This approach allows for greater control over the reaction and can be crucial for achieving the desired regioselectivity.
A common multi-step strategy involves the initial formation of a thioether intermediate, which is subsequently cyclized to form the thiazole (B1198619) ring. researchgate.netresearchgate.net This process typically begins with the S-alkylation of a 3-mercapto-1,2,4-triazole derivative with an α-halogenoketone. researchgate.netlookchem.com This initial reaction is often carried out under mild, alkaline conditions, for example, using sodium bicarbonate in absolute ethanol at room temperature, to yield the corresponding S-substituted thioether. researchgate.netresearchgate.net
These isolated thioether intermediates, such as 5-aroylmethylmercapto-3-o-nitrophenyl- researchgate.netrsc.orgtandfonline.com-triazole, can then be subjected to acid-catalyzed cyclization. researchgate.netlookchem.com The dehydration and ring closure are commonly induced by strong acids like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to afford the final thiazolo[3,2-b] researchgate.netrsc.orgtandfonline.comtriazole product. researchgate.netlookchem.com This two-step route (Route B) provides an unequivocal pathway to the desired fused heterocyclic system. researchgate.netresearchgate.net
Subsequent Cyclization Strategies
The synthesis of the thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole scaffold can be achieved through a two-step process that involves the initial formation of a thioether intermediate, followed by an intramolecular cyclization. This strategy offers a controlled pathway to the fused ring system.
The process begins with the S-alkylation of a 3-mercapto-1,2,4-triazole derivative with an α-halocarbonyl compound under basic conditions, such as in the presence of sodium bicarbonate in ethanol at room temperature. This reaction yields a stable S-substituted triazole intermediate. The subsequent and crucial step is the acid-catalyzed intramolecular cyclodehydration of this intermediate. Typically, concentrated sulfuric acid is used to promote the cyclization, which proceeds over several hours to afford the final thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole product. This indirect, two-step approach allows for the isolation of the intermediate if desired and provides a reliable method for constructing the fused heterocyclic system.
Cyclization Reactions from Mercapto-Triazoles and α-Halocarbonyls
A more direct and widely utilized method for the synthesis of the thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole core is the Hantzsch condensation reaction. This approach involves a one-pot reaction between a 3-mercapto-1,2,4-triazole and an α-halocarbonyl compound, such as an α-bromoketone.
The reaction is typically carried out under acidic catalysis, for instance, by refluxing the reactants in absolute ethanol with a catalytic amount of concentrated sulfuric acid. researchgate.net This acid-catalyzed condensation directly yields the 6-aryl-thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole derivatives in good yields, ranging from 53% to 73%. researchgate.net This method is often preferred for its operational simplicity and efficiency, as it avoids the need to isolate the thioether intermediate. The reaction progress can be monitored by thin-layer chromatography to determine completion. researchgate.net For example, the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione is a key step in producing 1-(6-methylthiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.org-triazol-5-yl)ethan-1-one, a versatile precursor for further derivatization. researchgate.net
Photochemical Approaches to 1,2,4-Triazole (B32235) Formation and Extension
Photochemical methods represent an alternative strategy for the synthesis and modification of heterocyclic systems, including the 1,2,4-triazole ring, which is the foundation of the thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole scaffold. One such approach involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates. bohrium.com Photoexcitation of the azodicarboxylate leads to a triplet species that reacts with the diazoalkane, forming an azomethine ylide. This intermediate can then undergo a dipolar cycloaddition reaction with organic nitriles to construct the 1,2,4-triazole ring. bohrium.com
While direct photochemical synthesis of the fused 6-Methylthiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole system is not extensively documented, photochemical methods have been successfully applied to construct related fused heterocycles. For instance, a photochemical approach involving irradiation at 254 nm has been used in the synthesis of benzo organic-chemistry.orgrsc.orgthiazolo[2,3-c] researchgate.netresearchgate.netorganic-chemistry.orgtriazole derivatives. bohrium.com This suggests that photochemical cyclization could be a viable, albeit less common, strategy for forming the thiazole ring in the final step of the synthesis.
Functionalization and Derivatization Strategies at Specific Positions
C-5 Functionalization via C-H Activation
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. For the thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole system, the C-5 position is a primary site for such transformations. This approach avoids the need for pre-functionalized substrates, such as halogenated or organometallic derivatives, thereby streamlining the synthesis of complex molecules. Catalytic systems, often employing transition metals, can selectively activate the C-H bond at the C-5 position, enabling the introduction of a variety of substituents.
Palladium-catalyzed C-H arylation is a highly effective method for forming new carbon-carbon bonds at the C-5 position of the thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole ring. This transformation allows for the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the scaffold. The reaction typically involves coupling the thiazolotriazole substrate with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.
Research has demonstrated that these direct arylation procedures can be optimized to achieve high yields and regioselectivity. rsc.org The choice of solvent can be critical, with polar aprotic solvents like DMF or DMA being commonly used. organic-chemistry.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | None (Ligandless) | K₂CO₃ | Anisole / Xylene | 140 | organic-chemistry.org |
| Pd(OAc)₂ | Pyridine-bridged amino acid ligands | - | - | - |
In addition to forming C-C bonds, direct C-H activation can be used to install C-S bonds. A simple and effective protocol has been developed for the regioselective copper-catalyzed direct sulfenylation of thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazoles with thiols. researchgate.netresearchgate.net This reaction demonstrates broad functional-group tolerance and provides a straightforward route to 5-sulfenylated thiazolo[3,2-b] researchgate.netresearchgate.netorganic-chemistry.orgtriazole derivatives.
The methodology utilizes a simple copper catalyst to mediate the cross-coupling between the C-5 position of the thiazolotriazole and a thiol, affording the desired products in moderate to good yields. researchgate.net This transformation is valuable for accessing compounds with potential applications in medicinal chemistry and materials science, where the introduction of a sulfur linkage can significantly modulate biological and physical properties.
| Thiazolotriazole Substrate | Thiol Reagent | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Thiazolo[3,2-b]-1,2,4-triazole | Various Thiols | Copper Catalyst | Moderate to Good | researchgate.netresearchgate.net |
Alkylation Reactions for Side Chain Introduction
The introduction of side chains onto the 6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazole nucleus is a key strategy for modulating its physicochemical properties and biological activity. Alkylation reactions are a important method for achieving this structural diversification.
One notable example involves the alkylation of derivatives of 1-(6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)ethan-1-one oxime. The oxime, synthesized from the corresponding ketone, can be reacted with various alkyl halides to introduce O-alkyl side chains. researchgate.net This reaction provides a convenient route to a range of ethers, thereby expanding the chemical space around the core scaffold.
The alkylation of precursor 1,2,4-triazole-3-thiones is also a critical step in the synthesis of the fused thiazolo[3,2-b] nih.govresearchgate.nettriazole system. S-alkylation of these precursors is a common strategy, and the regioselectivity of this reaction is influenced by the reaction conditions, including the solvent and base used. uzhnu.edu.ua While direct alkylation on the pre-formed 6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazole ring is less commonly documented in the context of extensive side chain introduction, the principles of alkylating nitrogen and sulfur-containing heterocycles are well-established and can be applied to this system.
Post-Cyclization Modifications and Interconversions
Following the construction of the 6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazole core, further modifications can be carried out to generate a library of derivatives with diverse functionalities. These transformations often target reactive handles incorporated into the heterocyclic system.
A key intermediate, 1-(6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)ethan-1-one, serves as a versatile precursor for a variety of post-cyclization modifications. researchgate.net The carbonyl group in this compound is reactive towards a range of nucleophiles, allowing for the introduction of diverse functional groups.
The synthesis of this key ketone intermediate is achieved through the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. researchgate.net This precursor is prepared by the reaction of 3-mercapto-1H-1,2,4-triazole with pentane-2,4-dione. The subsequent cyclization of the S-alkylated intermediate leads to the formation of the 6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazole ring system bearing an acetyl group at the 5-position.
The carbonyl functionality of 1-(6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)ethan-1-one is readily converted into other functional groups. Reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, 1-(6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)ethan-1-one oxime. researchgate.net This oxime is a valuable intermediate for further functionalization, such as the alkylation reactions discussed previously.
Furthermore, the ketone can be condensed with various hydrazine (B178648) derivatives to form hydrazones. Documented reactions include those with hydrazine hydrate, semicarbazide, and thiosemicarbazide, leading to the formation of the corresponding hydrazone, semicarbazone, and thiosemicarbazone, respectively. researchgate.net These derivatives introduce additional nitrogen- and in some cases, sulfur-containing moieties, which can influence the biological properties of the molecule.
The oxime derivative can be further functionalized to form carbamoyl (B1232498) derivatives. For instance, the reaction of 1-(6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)ethan-1-one oxime with phenyl isocyanate results in the formation of the corresponding O-phenylcarbamoyl derivative. researchgate.net
The following table summarizes the synthesized derivatives from 1-(6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)ethan-1-one:
| Reactant | Resulting Derivative |
|---|---|
| Hydroxylamine hydrochloride | Oxime |
| Hydrazine hydrate | Hydrazone |
| Semicarbazide | Semicarbazone |
| Thiosemicarbazide | Thiosemicarbazone |
| Phenyl isocyanate (with oxime) | O-phenylcarbamoyl derivative |
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the synthesis of 6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazole derivatives is highly dependent on the reaction conditions. Optimization of parameters such as solvent and catalyst can significantly impact the yield and purity of the desired products.
The choice of solvent can influence reaction rates and, in some cases, the regioselectivity of the cyclization reaction. For the Hantzsch-type condensation of 3-mercapto-1,2,4-triazoles with α-haloketones, which is a common method for constructing the thiazolo[3,2-b] nih.govresearchgate.nettriazole ring system, polar solvents like ethanol are frequently employed. researchgate.net In some instances, the reaction is carried out in absolute ethanol. researchgate.net
Recent advancements have explored more environmentally benign solvent systems. A visible-light-mediated, catalyst-free synthesis of thiazolo[3,2-b] nih.govresearchgate.nettriazoles has been developed in aqueous conditions, offering a greener alternative to traditional organic solvents. ucm.es This method has been successfully applied to the synthesis of derivatives such as (6-methyl-2-phenylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)(phenyl)methanone, demonstrating the feasibility of using water as a solvent for these transformations. ucm.es The use of acetic acid as a solvent, sometimes in combination with acetic anhydride, is also reported, particularly for three-component reactions. nih.gov
Catalysis plays a crucial role in controlling the regioselectivity of the synthesis of thiazolo[3,2-b] nih.govresearchgate.nettriazoles. The reaction of 3-mercapto-1,2,4-triazoles with unsymmetrical α-haloketones or their precursors can potentially lead to two different regioisomers: the thiazolo[3,2-b] nih.govresearchgate.nettriazole and the thiazolo[2,3-c] nih.govresearchgate.nettriazole systems.
Acid catalysis is often employed to favor the formation of the thermodynamically more stable thiazolo[3,2-b] nih.govresearchgate.nettriazole isomer. For example, the condensation of 5-thioxotriazoles with α-bromoketones in the presence of concentrated sulfuric acid in ethanol leads directly to the formation of 6-substituted thiazolo[3,2-b] nih.govresearchgate.nettriazoles. researchgate.net In the absence of a strong acid catalyst, the reaction may proceed through an intermediate thioether, which can then be cyclized in the presence of an acid. researchgate.net
Interestingly, a visible-light-mediated approach for the synthesis of 5-aroyl-2-aryl-6-methylthiazolo[3,2-b] nih.govresearchgate.nettriazoles has been shown to be highly regioselective without the need for a traditional catalyst. ucm.es This method, which proceeds via a radical mechanism, provides excellent yields of the desired regioisomer. The regioselectivity in this case is dictated by the nature of the radical intermediates formed during the reaction. The structure of the resulting (6-methyl-2-phenylthiazolo[3,2-b] nih.govresearchgate.nettriazol-5-yl)(phenyl)methanone was confirmed by spectroscopic methods and X-ray crystallography. ucm.es
The following table provides an overview of the impact of different catalytic conditions on the synthesis:
| Catalytic Condition | Effect on Reaction | Typical Reagents |
|---|---|---|
| Acid Catalysis | Promotes formation of the thiazolo[3,2-b] nih.govresearchgate.nettriazole regioisomer. | Concentrated H₂SO₄ |
| Visible Light (Catalyst-Free) | High regioselectivity for the thiazolo[3,2-b] nih.govresearchgate.nettriazole isomer via a radical mechanism. | Visible light irradiation in aqueous media |
Temperature and Time-Dependent Reaction Progression
The formation of the 6-methylthiazolo[3,2-b] researchgate.netchemmethod.comresearchgate.nettriazole ring system, like many chemical transformations, is governed by the principles of chemical kinetics, where temperature and time are critical, interdependent factors. The synthesis typically involves the cyclization of a precursor molecule, and the energy input, controlled by temperature, directly influences the rate of this cyclization.
Detailed research findings on the specific temperature and time-dependent synthesis of 6-methylthiazolo[3,2-b] researchgate.netchemmethod.comresearchgate.nettriazole are not extensively documented in publicly available literature. However, general principles derived from the synthesis of related thiazolo[3,2-b] researchgate.netchemmethod.comresearchgate.nettriazole derivatives can be extrapolated. The synthesis of these compounds often involves refluxing the reaction mixture. chemmethod.comijnrd.org The temperature of the reflux is determined by the boiling point of the solvent used, which can range from moderate temperatures for solvents like ethanol to higher temperatures for solvents like dimethylformamide (DMF). chemmethod.com
For instance, in the synthesis of similar heterocyclic systems, reaction times can vary significantly, from a few hours to extended periods. chemmethod.comutar.edu.my The optimal reaction time is typically determined empirically by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC). ijnrd.org
The interplay between temperature and time is a delicate balance. Higher temperatures generally accelerate the reaction rate, potentially reducing the required reaction time. However, this can also increase the rate of side reactions, leading to a less pure product. Therefore, a careful optimization of both parameters is necessary to achieve the desired outcome efficiently.
While specific data tables for the temperature and time-dependent synthesis of 6-methylthiazolo[3,2-b] researchgate.netchemmethod.comresearchgate.nettriazole are not available in the surveyed literature, the following table illustrates a hypothetical optimization study based on common observations in heterocyclic synthesis. This table is for illustrative purposes to demonstrate the relationship between temperature, time, and yield, and does not represent actual experimental data for the synthesis of 6-methylthiazolo[3,2-b] researchgate.netchemmethod.comresearchgate.nettriazole.
| Temperature (°C) | Time (hours) | Hypothetical Yield (%) | Remarks |
|---|---|---|---|
| 80 | 4 | 45 | Incomplete reaction |
| 80 | 8 | 65 | Moderate yield |
| 80 | 12 | 70 | Good yield, reaction nearing completion |
| 100 | 2 | 60 | Faster reaction, but incomplete |
| 100 | 4 | 85 | Optimal yield and time |
| 100 | 8 | 82 | Slight decrease in yield, potential for side products |
| 120 | 1 | 75 | Rapid reaction, but significant impurity formation |
| 120 | 2 | 70 | Increased degradation, lower yield |
The synthesis of thiazolo[3,2-b] researchgate.netchemmethod.comresearchgate.nettriazoles can also be influenced by the choice of catalyst and solvent, which in turn affects the optimal temperature and time. researchgate.net For example, microwave-assisted synthesis has emerged as a powerful technique that can significantly reduce reaction times by rapidly heating the reaction mixture to the desired temperature. utar.edu.my This method often leads to higher yields and cleaner products compared to conventional heating methods.
An article on the chemical compound “6-Methylthiazolo[3,2-b] urfu.runih.govnih.govtriazole” with the specific, detailed research findings and data tables as requested in the prompt cannot be generated at this time.
Extensive searches for dedicated spectroscopic and crystallographic data for the exact compound "6-Methylthiazolo[3,2-b] urfu.runih.govnih.govtriazole" did not yield specific results for the parent molecule. The available scientific literature focuses on a variety of derivatives of the thiazolo[3,2-b] urfu.runih.govnih.govtriazole ring system, rather than the specific 6-methyl substituted compound itself.
Therefore, without the foundational ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and X-ray crystallography data for "6-Methylthiazolo[3,2-b] urfu.runih.govnih.govtriazole," it is not possible to construct the detailed and scientifically accurate article as outlined in the instructions. The strict adherence to the provided outline and the exclusion of data from other related compounds prevents the generation of content for the specified sections and subsections.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Studies for Solid-State Structure and Regioisomer Validation
Determination of Crystal System and Space Group
Crystallographic studies on derivatives of the thiazolo[3,2-b] nih.govucm.esnih.govtriazole scaffold have successfully determined their crystal systems and space groups. For instance, a derivative, (Z)-5-Cyclopropylaminomethylidene- nih.govnih.govthiazolo-[3,2-b] nih.govucm.esnih.govtriazol-6(5H)-one, was found to crystallize in a specific crystal system, which defines the symmetry of the crystal lattice. nih.gov Similarly, another related fused triazole system, 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govucm.esnih.govtriazolo [3,4-b] nih.govnih.govnih.govthiadiazole, was reported to crystallize in the monoclinic system with a P21/n space group. mdpi.com The determination of these parameters is the first step in solving the crystal structure and provides crucial information about the packing of molecules in the solid state.
Table 1: Crystallographic Data for a Thiazolo[3,2-b] nih.govucm.esnih.govtriazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic mdpi.com |
Note: Data presented is for a closely related derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govucm.esnih.govtriazolo [3,4-b] nih.govnih.govnih.govthiadiazole, as a representative example.
Analysis of Bond Distances, Angles, and Planarity
Detailed analysis of the crystal structure of thiazolo[3,2-b] nih.govucm.esnih.govtriazole derivatives allows for the precise measurement of bond distances and angles. researchgate.net These experimental values are in good agreement with theoretical calculations and standard values for similar heterocyclic systems. researchgate.net For example, the C-N and N-N bond lengths within the triazole ring are consistent with partial electron delocalization, a characteristic feature of aromatic systems. researchgate.net
The fused bicyclic system of thiazolo[3,2-b] nih.govucm.esnih.govtriazole is generally found to be nearly planar. nih.govnih.gov In the case of (Z)-5-Cyclopropylaminomethylidene- nih.govnih.govthiazolo-[3,2-b] nih.govucm.esnih.govtriazol-6(5H)-one, the fused bicyclic system is approximately planar with a root-mean-square deviation of 0.0245 Å. nih.gov This planarity is a key feature of the molecular structure and influences its electronic properties and potential for intermolecular interactions, such as π-π stacking, which can be observed in the crystal packing. nih.govresearchgate.net
Confirmation of Regioisomeric Purity and Molecular Conformation
The synthesis of thiazolo[3,2-b] nih.govucm.esnih.govtriazoles can potentially lead to the formation of different regioisomers. ucm.es X-ray crystallographic studies are a definitive method for confirming the exclusive formation of a single regioisomer. ucm.esrsc.org For instance, the structure of (2-aryl'-6-methylthiazolo[3,2-b] nih.govucm.esnih.govtriazol-5-yl)(aryl)methanone was unequivocally confirmed by X-ray analysis, demonstrating the high regioselectivity of the synthetic method employed. ucm.es This is further supported by two-dimensional NMR techniques like HMBC and HMQC in solution. ucm.esrsc.org
The molecular conformation, which describes the spatial arrangement of atoms, is also elucidated through these studies. In (Z)-5-Cyclopropylaminomethylidene- nih.govnih.govthiazolo-[3,2-b] nih.govucm.esnih.govtriazol-6(5H)-one, the N-cyclopropylamino moiety was found to be in the Z configuration with respect to the bicyclic moiety, with a torsion angle of S4–C5–C7–N8 being -0.1(3)°. nih.gov
Stereochemical Investigations and Isomerism
The potential for stereoisomerism in derivatives of 6-Methylthiazolo[3,2-b] nih.govucm.esnih.govtriazole has been a subject of investigation, particularly focusing on the existence of geometric isomers in solution.
Analysis of Z/E-Isomers in Solution
For certain derivatives of the thiazolo[3,2-b] nih.govucm.esnih.govtriazole scaffold, such as 5-aminomethylidene-thiazolo[3,2-b]- nih.govucm.esnih.govtriazole-6-ones, a mixture of Z/E-isomers has been observed in solution. nih.govsemanticscholar.org The presence of these geometric isomers arises from restricted rotation around a carbon-carbon double bond. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and characterization of these isomers in solution. uzhnu.edu.ua In the ¹H-NMR spectra of such derivatives, distinct sets of signals are observed for the protons of each isomer, allowing for their differentiation. nih.gov For example, the signals for the vinylic proton and the NH proton in the ¹H-NMR spectra of 5-aminomethylidene derivatives appeared at different chemical shifts for the Z and E isomers. nih.gov The ratio of the isomers can also be determined from the integration of these signals. The stability of a particular isomer can be influenced by the polarity of the solvent, with the potential for intramolecular hydrogen bonding to stabilize the Z-isomer in less polar solvents. nih.gov
Theoretical and Computational Investigations of 6 Methylthiazolo 3,2 B 1 2 3 Triazole
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of the 6-Methylthiazolo[3,2-b] nih.govbiointerfaceresearch.comtriazole scaffold. These methods provide a lens into the molecule's geometry, electron distribution, and energetic landscape, which are crucial for predicting its interactions with biological systems.
Semi-empirical quantum methods, such as PM7 (Parameterization Method 7), offer a computationally efficient way to predict molecular properties. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate solutions. For 1,2,4-triazole (B32235) derivatives, semi-empirical methods are effectively used to calculate thermodynamic values like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net
These thermodynamic calculations are particularly useful for predicting physicochemical properties like the acid dissociation constant (pKa). By modeling the molecule in various solvents, from trifluoroacetic acid to cyclohexane, researchers can determine theoretical pKa values, which are vital for understanding a drug's behavior in different physiological environments. researchgate.net For the thiazolo[3,2-b] nih.govbiointerfaceresearch.comtriazole ring system, these calculations help in predicting its protonation state and solubility, key factors in drug design and formulation.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more rigorous analysis of a molecule's electronic structure. Methods like B3LYP with a cc-PVDZ basis set are commonly employed to determine a range of molecular properties and reactivity descriptors for 1,2,4-triazole derivatives. researchgate.net
Key descriptors derived from these calculations include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the molecule's ability to donate electrons. A higher EHOMO value corresponds to a better electron-donating capacity.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Reflects the molecule's ability to accept electrons. A lower ELUMO value suggests a greater electron-accepting ability.
Energy Band Gap (ΔE = ELUMO - EHOMO): This energy difference is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Theoretical calculations can also be used to predict spectroscopic properties. For instance, the theoretical IR spectra of related nih.govthiazolo[3,2-b] nih.govbiointerfaceresearch.comtriazol-7-ium salts have been calculated using DFT and show good agreement with experimental FTIR spectra, confirming the assigned molecular structures. mdpi.com
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| Energy Gap | ΔE | Chemical reactivity and stability |
| Electronegativity | χ | Power to attract electrons |
| Chemical Hardness | η | Resistance to change in electron configuration |
| Electrophilicity Index | ω | Propensity to accept electrons |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the thiazolo[3,2-b] nih.govbiointerfaceresearch.comtriazole family, QSAR is a valuable tool for optimizing lead compounds and designing new derivatives with enhanced potency.
QSAR studies establish a correlation between molecular descriptors (physicochemical, electronic, and steric properties) and a specific biological activity, such as antimicrobial, anticancer, or anti-inflammatory effects. nih.govnih.gov For 1,2,4-triazole derivatives, electronic descriptors derived from quantum chemical calculations (like HOMO/LUMO energies and dipole moment) and steric or topological indices are frequently used. nih.gov
For example, 3D-QSAR studies on triazole derivatives as anticancer agents have shown that steric and electrostatic fields are critical for activity. The models reveal that lower to optimal bulkier groups (steric fields) and electronegative substituents (electrostatic fields) in specific positions on the molecule contribute significantly to its anticancer potential. nih.gov Similarly, QSAR models for antimicrobial activity have been developed using multiple linear regression (MLR) to create equations that relate structural descriptors to biological efficacy.
The primary application of a validated QSAR model is its predictive power. Once a statistically significant relationship is established, the model can be used to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. zsmu.edu.ua This predictive capability allows medicinal chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov
3D-QSAR models, which consider the three-dimensional arrangement of atoms, can generate pharmacophore models. These models define the essential structural features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) required for binding to a biological target. nih.govresearchgate.net For triazole-based COX-2 inhibitors, pharmacophore modeling has highlighted the necessity of the triazole and thiazole (B1198619) scaffolds for effective blocking of the enzyme. researchgate.net These predictive models guide the rational design of new derivatives with improved toxicological profiles and enhanced therapeutic activity. zsmu.edu.ua
| Descriptor Class | Examples | Relevance to Biological Activity |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energy, Electrostatic Fields | Receptor binding, reaction mechanisms |
| Steric | Molecular Volume, Molar Refractivity, Steric Fields (kNN-MFA) | Ligand-receptor fit, accessibility of active site |
| Topological | Connectivity Indices, Edge Adjacency Indices | Molecular size, shape, and branching |
| Hydrophobic | LogP, Hydrophobic Fields | Membrane permeability, transport to target site |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict how a ligand, such as 6-Methylthiazolo[3,2-b] nih.govbiointerfaceresearch.comtriazole, interacts with a biological target, typically a protein or enzyme. These techniques provide atomic-level insights into the binding mode, affinity, and stability of the ligand-receptor complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For the broader class of thiazole-triazole conjugates, docking studies have been used to identify potential inhibitors against targets like the Mpro and ACE2 enzymes of SARS-CoV-2. nih.gov The results of these studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket. nih.govmdpi.com For example, docking of nih.govthiazolo[3,2-b] nih.govbiointerfaceresearch.comtriazolium derivatives into microbial enzyme active sites has identified interactions with residues that are crucial for their antimicrobial activity. mdpi.com
Following docking, molecular dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-receptor complex over time. pensoft.net MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions. By analyzing trajectories from MD simulations, researchers can assess parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand remains stably bound within the active site. pensoft.net Such simulations have been used to confirm the stability of complexes between 1,2,4-triazole derivatives and various enzyme targets, reinforcing their potential as effective inhibitors. nih.govpensoft.net
| Compound Class | Biological Target | Key Interactions Observed | Predicted Activity |
|---|---|---|---|
| Thiazole-Triazole Conjugates | SARS-CoV-2 Mpro/ACE2 | Hydrogen bonding, hydrophobic interactions | Antiviral nih.gov |
| nih.govThiazolo[3,2-b] nih.govbiointerfaceresearch.comtriazolium Salts | Microbial Enzymes | Hydrogen bonds, π–σ, π–π T-shaped, hydrophobic interactions | Antimicrobial mdpi.com |
| Triazole Benzene Sulfonamides | Human Carbonic Anhydrase IX | Hydrogen bonding with Val130, Asp131; coordination with Zn ion | Anticancer nih.gov |
Assessment of Binding Affinity and Interaction Modes
Computational docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with biological targets. For the thiazolo[3,2-b] frontiersin.orgresearchgate.netscribd.comtriazole scaffold, molecular docking analyses have been employed to elucidate how derivatives bind to the active sites of various enzymes. These studies calculate the binding energy, with more negative values typically indicating a stronger, more favorable interaction.
The binding modes of these compounds are characterized by a variety of molecular interactions. Key interactions identified in computational studies include:
Hydrogen Bonds: These are crucial for anchoring the ligand within the active site. Studies on 1,2,4-triazole derivatives show hydrogen bond formation with conserved amino acid residues such as Alanine, Serine, and Isoleucine. researchgate.net
Hydrophobic Interactions: Aromatic rings and alkyl substituents on the thiazolo[3,2-b] frontiersin.orgresearchgate.netscribd.comtriazole core often engage in hydrophobic interactions with nonpolar residues like Tyrosine and Phenylalanine in the binding pocket. researchgate.net
π-Interactions: The aromatic nature of the fused heterocyclic system facilitates π-π stacking and π-σ interactions, further stabilizing the ligand-receptor complex.
In silico investigations of 1,2,4-triazole derivatives targeting enzymes like the bacterial MurB enzyme and lanosterol (B1674476) 14α-demethylase (CYP51) have revealed specific binding patterns. For instance, docking studies on a series of 1,2,4-triazole-based 4-thiazolidinones with the S. aureus MurB enzyme highlighted interactions with key residues like Asn83, Arg310, and Ser82. mdpi.com Similarly, studies on triazolo-thiadiazole derivatives predicted the involvement of CYP51 in their antifungal mechanism, a common target for azole antifungals. nih.gov These computational predictions are fundamental for structure-based drug design, allowing for the rational modification of the 6-methylthiazolo[3,2-b] frontiersin.orgresearchgate.netscribd.comtriazole structure to enhance binding affinity and selectivity.
Table 1: Summary of Molecular Docking Findings for Triazole Derivatives
| Compound Class | Target Enzyme | Reported Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| Thiazole-Triazole Conjugates | SARS-CoV-2 Mpro & ACE2 | -7.89 to -9.87 | Not specified | Not specified |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles | E. coli MurB, CYP51 | Not specified | Not specified | Not specified |
| 1,2,4-Triazole-based 4-Thiazolidinones | S. aureus MurB (1HSK) | Not specified | Asn83, Arg188, Arg310, Ser82 | Hydrogen bonds, hydrophobic interactions |
Prioritization of Molecular Dynamics for Target-Ligand Stability
Following molecular docking, molecular dynamics (MD) simulations are a critical computational tool used to assess the stability of a predicted ligand-receptor complex over time. These simulations model the atomic movements of the system, providing insights into the dynamic behavior and conformational stability of the complex in a simulated physiological environment. nih.gov For derivatives of the thiazolo[3,2-b] frontiersin.orgresearchgate.netscribd.comtriazole family, MD simulations are used to validate the docking poses and confirm that the favorable interactions are maintained. researchgate.netnih.gov
Several key parameters are analyzed from MD simulation trajectories to determine stability:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A low and stable RMSD value suggests that the complex has reached equilibrium and remains structurally consistent. pensoft.net
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations can indicate more flexible regions of the protein, and analysis of the active site residues can show how ligand binding affects their movement. Stable, low RMSF values in the binding pocket suggest consistent ligand interaction. pensoft.net
Radius of Gyration (Rg): This parameter indicates the compactness of the protein structure. A stable Rg value over time suggests that the protein is not undergoing major unfolding or conformational changes upon ligand binding. pensoft.net
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein accessible to the solvent. Changes in SASA can indicate conformational shifts or how the ligand is buried within the binding site. researchgate.net
In studies of related 1,2,4-triazole derivatives, MD simulations running for nanoseconds have confirmed that compounds with good docking scores can maintain consistent binding modes, characterized by low RMSD and RMSF values, indicating stable interactions with their target enzymes. researchgate.netpensoft.net
| SASA (Solvent Accessible Surface Area) | The surface area of a molecule that is accessible to a solvent. | Stable SASA values suggest no major conformational changes that would expose or bury significant portions of the protein. |
Mechanistic Computational Studies of Reaction Pathways
Elucidation of Free Radical Participation in Cyclization
While many synthetic routes to the thiazolo[3,2-b] frontiersin.orgresearchgate.netscribd.comtriazole core involve electrophilic cyclization, computational and experimental studies have also pointed towards the participation of free radical mechanisms. The formation of the fused ring system can proceed through pathways involving radical intermediates, particularly under specific reaction conditions such as visible-light mediation without a catalyst. researchgate.net
Mechanistic studies supported by radical initiating and trapping experiments have confirmed a free radical pathway for the cyclization of 3-mercapto frontiersin.orgresearchgate.netscribd.comtriazoles with α-bromodiketones to yield thiazolo[3,2-b] frontiersin.orgresearchgate.netscribd.comtriazole derivatives. researchgate.net Computational models for related triazole syntheses have also explored radical mechanisms. For example, the oxidation of an amine can generate an amine radical cation, which then participates in a [3+2] cycloaddition reaction. frontiersin.org These computational investigations help to map the potential energy surface of the reaction, identify transition states, and calculate activation barriers, thereby elucidating the feasibility of a proposed radical pathway compared to ionic or concerted mechanisms.
Understanding Cycloaddition Mechanisms
Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic systems, including the triazole portion of the thiazolo[3,2-b] frontiersin.orgresearchgate.netscribd.comtriazole scaffold. The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a particularly important pathway. mdpi.com Computational chemistry, primarily using Density Functional Theory (DFT), provides profound insights into the mechanisms of these reactions. nih.gov
DFT studies allow for the detailed investigation of various possible reaction pathways. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for forming 1,2,3-triazole rings, computational analysis can differentiate between one-step (concerted) and multi-step (stepwise) mechanisms. nih.govmdpi.com These studies have shown that for some triazole syntheses, a stepwise mechanism involving a six-membered ring intermediate that subsequently contracts to the five-membered triazole ring is energetically more favorable. nih.gov
Furthermore, computational models are used to explain and predict the regioselectivity of these reactions (e.g., the formation of 1,4-disubstituted vs. 1,5-disubstituted triazoles). thieme-connect.com By calculating the energies of different transition states and analyzing the global and local reactivity indices of the reactants, researchers can determine the most likely product, which is crucial for designing efficient and selective syntheses. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituents on Molecular Interactions and Bioactivity Profile
The bioactivity of the thiazolo[3,2-b] researchgate.netnih.govnih.govtriazole nucleus is highly dependent on the nature and position of its substituents. Modifications around the core structure can significantly alter the compound's interaction with biological targets, thereby modulating its efficacy and selectivity. pharmj.org.ua
Impact of Hydroxyl Group at Position 6
While specific studies on the direct substitution of a hydroxyl group at the 6-position of the 6-methylthiazolo[3,2-b] researchgate.netnih.govnih.govtriazole core are not extensively detailed in the provided context, the influence of hydroxyl groups on appended moieties has been noted. In the broader class of 1,2,4-triazole (B32235) derivatives, the presence of electron-donating groups, particularly a hydroxyl (-OH) group on an attached phenyl ring, was found to be favorable for biological activity. nih.gov This suggests that introducing a hydroxyl group, a potent hydrogen bond donor and acceptor, can significantly enhance interactions with biological receptors. If a hydroxyl group were to replace the methyl group at position 6, it could introduce new hydrogen bonding capabilities, potentially altering the compound's binding mode and activity profile.
Role of Bulky Side Chains in Biological Target Engagement
The introduction of bulky side chains to the thiazolo[3,2-b] researchgate.netnih.govnih.govtriazole scaffold is a common strategy to explore the steric and hydrophobic requirements of the target's binding site. Bulky groups can enhance binding affinity through increased van der Waals or hydrophobic interactions. For example, a study on researchgate.netmdpi.comthiazolo[3,2-b] researchgate.netnih.govnih.govtriazolium salts revealed that a derivative featuring a 2-heptyl-3-phenyl-6,6-trimethyl structure was a promising candidate for further investigation due to a wide range of interactions, including hydrophobic alkyl interactions. mdpi.com The presence of the bulky heptyl and trimethyl groups was key to its activity. This indicates that larger, lipophilic substituents can be advantageous for engaging with hydrophobic pockets in biological targets, a principle that can be applied to the design of new 6-methylthiazolo[3,2-b] researchgate.netnih.govnih.govtriazole derivatives.
Substituent Variation and Bioisosteric Replacement Strategies
Varying substituents and employing bioisosteric replacement are key strategies in medicinal chemistry to optimize lead compounds. pharmj.org.ua Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The 1,2,4-triazole ring itself is often used as a bioisostere for other functional groups, such as amide bonds, due to its similar size, dipole moment, and hydrogen-bonding capacity, but with improved metabolic stability. nih.gov
In the context of the thiazolo[3,2-b] researchgate.netnih.govnih.govtriazole system, the structural transformation of a carboxylic group into a 5-ene-thiazolo[3,2-b] researchgate.netnih.govnih.govtriazole-6(5H)-one moiety has been proposed as a bioisosteric replacement pathway. nih.govmdpi.com This strategy aims to maintain the pharmacological profile while potentially improving activity and reducing toxicity. nih.govmdpi.com Furthermore, the thiazole (B1198619) ring has been investigated as a bioisostere for a pyrazole (B372694) ring, demonstrating that different heterocyclic systems can be interchanged to modulate activity and selectivity. researchgate.net These strategies allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties by replacing a specific part of the molecule to enhance its biological performance.
| Strategy | Original Group | Bioisosteric Replacement | Desired Outcome | Reference |
| Functional Group Mimicry | Amide Bond | 1,2,4-Triazole Ring | Improved metabolic stability | nih.gov |
| Scaffold Hopping | Pyrazole Ring | Thiazole Ring | Modulate activity and selectivity | researchgate.net |
| Side Chain Modification | Carboxylic Acid | 5-ene-thiazolo[3,2-b] researchgate.netnih.govnih.govtriazole-6(5H)-one | Maintain pharmacological profile, improve activity | nih.govmdpi.com |
Pharmacophore Elucidation and Structural Modification for Enhanced Selectivity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 1,2,4-triazole class of compounds, key pharmacophoric features include their dipole character, hydrogen bonding capacity, rigidity, and solubility, which allow them to interact with biological receptors with high affinity. nih.gov Elucidating the specific pharmacophore for 6-methylthiazolo[3,2-b] researchgate.netnih.govnih.govtriazole derivatives involves identifying the essential structural elements and their spatial arrangement required for a desired biological effect.
SAR studies provide the foundational data for building a pharmacophore model. For instance, the observation that electron-donating groups on an attached phenyl ring enhance activity suggests the presence of a specific hydrophobic pocket with a hydrogen bond acceptor/donor site in the target receptor. nih.gov Similarly, the importance of the thiazole ring itself points to its role as a core scaffold element, likely involved in crucial π-π stacking or other non-covalent interactions. nih.gov By systematically modifying the structure and observing the effects on activity, a detailed pharmacophore model can be constructed to guide the design of more selective and potent analogs.
Design of Novel Derivatives Based on SAR Insights
Insights gained from SAR studies are directly applied to the rational design of new derivatives with improved properties. nih.govresearchgate.net For example, if SAR data reveals that the presence of benzylidene moieties linked to the C-5 position of the bicyclic system leads to better anticancer activity, new analogs can be synthesized incorporating various substituted benzylidene groups to optimize this effect. mdpi.com Another design strategy involves modulating N-amide substituents based on the understanding that these groups influence interactions with the target. nih.gov
The synthesis of novel derivatives often follows a structured approach:
Identify a Hit/Lead Compound: Start with a compound showing promising activity, such as the 6-methylthiazolo[3,2-b] researchgate.netnih.govnih.govtriazole core.
Analyze SAR Data: Systematically evaluate how different substituents (e.g., methyl groups, halogens, bulky chains) at various positions affect biological activity.
Formulate a Hypothesis: Based on SAR, propose specific structural modifications expected to enhance activity or selectivity. This could involve adding groups that can form additional hydrogen bonds or hydrophobic interactions.
Synthesize and Test: Prepare the newly designed compounds and evaluate their biological activity to validate the hypothesis and further refine the SAR model. nih.govresearchgate.net
This iterative process of design, synthesis, and testing, informed by continuous SAR analysis, is fundamental to the discovery of new and effective therapeutic agents based on the thiazolo[3,2-b] researchgate.netnih.govnih.govtriazole scaffold. researchgate.netnih.gov
Chemoinformatic Approaches to SAR Analysis
To accelerate the drug discovery process and gain deeper insights into the SAR of thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole derivatives, various chemoinformatic and computational methods are employed. These in silico techniques allow for the rational design of novel, more potent compounds and help to elucidate their mechanisms of action at a molecular level. uran.ua
Molecular docking is a prominent computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For instance, in the study of nih.govfarmaciajournal.comthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazolium salts as antimicrobial agents, molecular docking was used to identify key interactions between the compounds and the target enzyme. mdpi.comnih.gov These studies revealed that promising candidates can form a range of interactions, including hydrogen bonds, hydrophobic interactions, and π-system interactions (π–σ, π–π T-shaped), with amino acid residues in the active site of the target protein. mdpi.com This information is invaluable for designing derivatives with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another cornerstone of chemoinformatic analysis. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. uran.ua For derivatives of 1,2,4-triazole, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that can predict the activity of new, unsynthesized compounds. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogs.
The table below summarizes the application of various chemoinformatic techniques in the SAR analysis of triazole-based compounds.
| Chemoinformatic Technique | Application in SAR | Key Insights Gained |
| Molecular Docking | Predicts binding modes and affinities of ligands within a target receptor's active site. mdpi.com | Elucidates key amino acid interactions (e.g., hydrogen bonding, hydrophobic interactions) essential for biological activity. Guides optimization of substituents to enhance binding. nih.gov |
| QSAR / 3D-QSAR | Establishes a quantitative relationship between molecular descriptors (e.g., steric, electronic) and biological activity. uran.ua | Identifies specific structural features and physicochemical properties that positively or negatively influence activity, enabling predictive modeling for new derivatives. nih.gov |
| Drug-Likeness Analysis | Evaluates compounds based on physicochemical properties (e.g., Lipinski's Rule of Five) to predict oral bioavailability. researchgate.net | Filters compound libraries to prioritize candidates with favorable pharmacokinetic profiles for further development. |
These computational strategies provide a powerful framework for understanding the complex structure-activity relationships of 6-methylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole derivatives, enabling a more rational and efficient approach to the design of novel therapeutic agents.
Mechanistic Investigations of Biological Interactions in Vitro and in Vivo Models
Target-Specific Molecular Interactions and Pathways
Inhibition of Enzyme Systems (e.g., Cyclooxygenase-2 (COX-2), EGFR Tyrosine Kinase, Urease)
Derivatives of the thiazolo[3,2-b] nih.govnih.govnih.govtriazole scaffold have demonstrated significant inhibitory effects on various enzyme systems critical to pathological processes.
Cyclooxygenase-2 (COX-2): Certain thiazolo[3,2-b]-1,2,4-triazole derivatives have been identified as selective COX-2 inhibitors. For instance, a series of compounds developed by modifying the naproxen (B1676952) molecule showed potent anti-inflammatory effects. One particular compound in this series was found to be a highly selective COX-2 inhibitor with an IC50 value of 20.5 µM, which was more potent than the reference drug indomethacin (B1671933) (IC50 = 29.6 µM). nih.gov This selectivity for COX-2 over COX-1 is a crucial attribute, as it suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. nih.gov The anti-inflammatory action is attributed to the inhibition of pro-inflammatory prostaglandin (B15479496) synthesis. nih.gov
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and various 1,2,4-triazole (B32235) derivatives have been explored as EGFR tyrosine kinase inhibitors. researchgate.netnih.gov Although direct studies on 6-methylthiazolo[3,2-b] nih.govnih.govnih.govtriazole are limited, related hybrid molecules incorporating 1,2,3-triazole and 1,2,4-triazole moieties have shown promising results. For example, a series of new 3,5-diphenyl-1H-1,2,4-triazole derivatives exhibited EGFR inhibition in the nanomolar range. nih.gov One compound, in particular, showed a Ki value of 0.174 µM with a noncompetitive mode of inhibition. nih.gov Another study on 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids identified a compound that suppressed EGFR with an IC50 value of 0.313 µM. bohrium.com These findings underscore the potential of the broader triazole class in targeting EGFR-mediated signaling pathways in cancer. nih.govbohrium.com
Urease: The urease enzyme is a significant virulence factor in certain bacterial and fungal infections. nih.gov Derivatives of nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole have been designed and synthesized as potent urease inhibitors. In one study, all synthesized compounds exhibited IC50 values ranging from 0.87 to 8.32 µM, which were significantly lower than that of the standard inhibitor thiourea (B124793) (IC50 = 22.54 µM). nih.gov The most potent derivative demonstrated a competitive type of inhibition. nih.gov These findings suggest that the triazolo-thiadiazole scaffold is a promising pharmacophore for the development of new agents to combat urease-positive microorganisms. nih.gov
Modulation of Receptor Systems (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), Neurotransmitter Receptors)
While the 1,2,4-triazole nucleus is a component of various biologically active compounds, specific research detailing the direct modulation of Peroxisome Proliferator-Activated Receptors (PPARs) or neurotransmitter receptors by 6-methylthiazolo[3,2-b] nih.govnih.govnih.govtriazole or its close derivatives is not extensively documented in the currently available literature. Broader studies on related thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives have focused on other biological targets such as anticonvulsant activities, which may imply interaction with neurotransmitter systems, but direct receptor modulation pathways have not been fully elucidated. nih.govresearchgate.net
Interference with Cellular Signaling Pathways (e.g., PI3K/Akt Pathway)
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Several studies have highlighted the ability of 1,2,4-triazole derivatives to interfere with this pathway.
A series of 1,2,4-triazolo-linked bis-indolyl conjugates were synthesized and evaluated for their cytotoxic potential, revealing a dual inhibitory activity against both Tankyrase and PI3K. nih.gov The PI3K/Akt and Wnt/β-catenin pathways are known to be crucial in the development of colorectal cancer, and these compounds were found to inhibit the PI3K/Akt pathway. nih.gov
Furthermore, the fusion of 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings has yielded compounds that inhibit the phosphorylation of Akt. nih.gov Preliminary mechanistic studies showed that certain 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles exhibit time- and concentration-dependent inhibition of Akt Ser-473 phosphorylation. nih.gov In another study, thiazolo[3,2–b] nih.govnih.govnih.govtriazole derivatives were found to modulate the phosphorylation of both ERK and AKT pathways, leading to apoptosis in C6 rat glioma cells. researchgate.net
Antineoplastic Mechanisms of Action
Cytotoxicity Against Cancer Cell Lines and Selectivity Profiles (excluding clinical data)
A significant body of research has been dedicated to evaluating the cytotoxic effects of thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives against a variety of human cancer cell lines. These studies consistently demonstrate the potential of this scaffold in developing novel anticancer agents.
A series of novel 5-ene-thiazolo[3,2-b] nih.govnih.govnih.govtriazole-6(5H)-ones were synthesized and screened for their antitumor activity. Several of these compounds exhibited excellent cytotoxic properties at a concentration of 10 µM. nih.gov Notably, some derivatives were particularly active against leukemia, prostate cancer, non-small cell lung cancer (NSCLC), breast cancer, renal cancer, melanoma, and CNS cancer cell lines. nih.gov A key finding was that the most active compounds did not show toxicity to normal somatic (HEK293) cells, indicating a favorable selectivity profile. nih.gov
Another study focused on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety. These compounds were generally more cytotoxic against the human melanoma IGR39 cell line compared to triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines. nih.gov Selected compounds from this series showed activity comparable or even superior to the approved drugs dacarbazine (B1669748) and erlotinib. nih.gov
The interactive table below summarizes the cytotoxic activity of selected thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives against various cancer cell lines.
Cell Cycle Progression Modulation
The uncontrolled proliferation of cancer cells is often due to a dysregulated cell cycle. Thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives have been shown to interfere with cell cycle progression, leading to arrest at different phases and subsequent apoptosis.
For instance, certain 2-(6-phenylthiazolo[3,2–b] nih.govnih.govnih.govtriazol-2-yl)isoindoline-1,3-dione derivatives demonstrated good cytotoxic activity in C6 rat glioma cell lines, causing G1 and G2-M phase arrest of the cell cycle. researchgate.net This arrest was associated with the activation of apoptosis through the modulation of ERK and AKT pathway phosphorylation. researchgate.net
In another study, a potent 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazole derivative, KA39, was found to induce cell cycle growth arrest in the S phase in HT-29 human colorectal cancer cells. nih.gov Similarly, novel tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition and cell cycle progression in breast cancer cells. researchgate.net Synthetic 1,2,4-triazole-3-carboxamide derivatives have also been shown to exhibit their antiproliferative activities through the induction of cell cycle arrest. nih.govresearchgate.net
The table below provides a summary of the effects of various thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives on cell cycle progression.
Induction of Programmed Cell Death (Apoptosis vs. Necrosis)
Certain derivatives of the thiazolo[3,2-b] nih.govekb.egnih.govtriazole scaffold have been investigated for their ability to induce programmed cell death, a critical mechanism in cancer therapy. Studies have focused on elucidating whether the primary mode of cell death is apoptosis, a controlled and programmed process, or necrosis, which is a form of uncontrolled cell death resulting from acute injury.
One study synthesized a series of novel thiazolo[3,2-b] nih.govekb.egnih.govtriazoles and evaluated their in vitro antiproliferative activity. Specific compounds within this series were found to be potent inducers of apoptosis. researchgate.net Another area of research has explored 6-fluoro-triazolo-benzothiazole analogues. These compounds have been shown to inhibit the proliferation of cancer cells by affecting microtubules, which can lead to the cells undergoing apoptosis. pensoft.net
In a study focusing on a dimethylpyridine–1,2,4-triazole hybrid, specific N-Mannich base derivatives were assessed for their cytotoxic activity on human gastrointestinal cancer cells, including the HT-29 cell line. The investigation included an analysis of the levels of apoptotic and necrotic cells following treatment. The results indicated that the tested compounds induced both apoptosis and necrosis in HT-29 cells after a 24-hour incubation period, with doxorubicin (B1662922) used as a reference drug. researchgate.net This dual mechanism of inducing both apoptotic and necrotic pathways highlights the complex cellular responses to these compounds.
Antimicrobial Interaction Mechanisms
The 1,2,4-triazole nucleus is a core component in a variety of compounds demonstrating a wide spectrum of antimicrobial activities. nih.govnih.gov This heterocyclic system is a key pharmacophore that interacts with various biological targets in microorganisms, leading to the inhibition of their growth or their death. nih.gov The versatility of the triazole ring allows for the synthesis of hybrid molecules, combining the triazole moiety with other antimicrobial agents to potentially overcome drug resistance, reduce toxicity, and improve pharmacokinetic profiles. sci-hub.se
The antimicrobial efficacy of 1,2,4-triazole derivatives is often attributed to their ability to inhibit specific enzymes crucial for the survival of pathogens. For instance, some derivatives are known to target glucosamine-6-phosphate synthase, an enzyme involved in the synthesis of the microbial cell wall. mdpi.com The structural features of these compounds, such as their capacity for hydrogen bonding, dipole character, and rigidity, contribute to their high affinity for biological receptors. nih.gov
Antibacterial Activity Spectrum and Efficacy
Derivatives of 6-Methylthiazolo[3,2-b] nih.govekb.egnih.govtriazole have been synthesized and evaluated for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov The antibacterial activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
One study reported the synthesis of a series of thiazolo[3,2-b] nih.govekb.egnih.govtriazoles incorporating diphenylsulfone moieties. These compounds were tested against a panel of standard bacterial strains including Acinetobacter baumannii, Citrobacter freundii, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus. nih.gov Another investigation focused on 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol and its derivatives, screening them for antibacterial activity. researchgate.net Furthermore, a series of 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivatives were designed and evaluated for their antibacterial effects. mdpi.com
The following table summarizes the antibacterial activity of selected 1,2,4-triazole derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | 32 | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | 16 | mdpi.com |
| 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative 7h | Staphylococcus aureus | 8 | mdpi.com |
Antifungal Activity Spectrum and Efficacy
The 1,2,4-triazole core is a well-established pharmacophore in the development of antifungal agents. nih.govresearchgate.netpnrjournal.com Many clinically used antifungal drugs contain this heterocyclic ring system. Research has continued to explore novel derivatives for their potential to treat fungal infections, particularly those caused by resistant strains.
Studies have shown that certain 1,2,4-triazole derivatives exhibit significant antifungal activity, with low minimum inhibitory concentration (MIC) values. For example, some compounds have demonstrated notable efficacy against Candida albicans, a common cause of fungal infections in humans. ekb.eg The structure-activity relationship of these compounds indicates that specific substitutions on the triazole ring can enhance their antifungal potential. ekb.eg
One study reported on hybrid benzothiazolyl-triazole analogues, with one compound, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showing a potent MIC value of 0.39 μg/mL against Candida albicans. ekb.eg Another series of 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivatives was also evaluated for antifungal activity, with one compound exhibiting an MIC of 4 μg/mL against C. albicans. mdpi.com
The table below presents the antifungal activity of selected 1,2,4-triazole derivatives.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4a | Candida albicans | 0.39 | ekb.eg |
| 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative 7h | Candida albicans | 4 | mdpi.com |
Investigations into Antiviral Effects (non-clinical)
The 1,2,4-triazole scaffold has been a subject of interest in the search for new antiviral agents due to its presence in some clinically used antiviral drugs. researchgate.netnih.gov Non-clinical studies have explored the antiviral potential of various derivatives against a range of viruses.
Research into novel 3,6-disubstituted 1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazole derivatives containing an adamantyl moiety has been conducted. These compounds were examined in several viral test systems, although no antiviral effects were observed at subtoxic concentrations in cell culture. researchgate.net The broad spectrum of biological activities associated with the 1,2,4-triazole isomer has spurred investigations into its antiviral properties. researchgate.net The chemical stability and potential for modification of the 1,2,4-triazole ring make it an attractive framework for the development of new antiviral compounds. researchgate.net
Anti-inflammatory and Analgesic Mechanistic Studies in Animal Models
Derivatives of thiazolo[3,2-b] nih.govekb.egnih.govtriazole have been the focus of numerous studies investigating their potential as anti-inflammatory and analgesic agents. mdpi.com In vivo animal models are commonly employed to assess these properties and to elucidate the underlying mechanisms of action. These studies often compare the efficacy of the novel compounds to that of well-established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and indomethacin. nih.gov
A significant aspect of this research is the evaluation of the gastrointestinal side effects, a common issue with traditional NSAIDs. Several synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives of ibuprofen have shown promising anti-inflammatory and analgesic activities with a reduced risk of ulcerogenesis. nih.govnih.gov
Reduction of Edema in Murine Models
A standard method for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents. nih.govresearchgate.net This model allows for the quantification of the anti-exudative effects of a substance.
In one study, a series of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives of ibuprofen were synthesized and evaluated for their in vivo anti-inflammatory activity in mice. The results indicated that these compounds were effective in reducing carrageenan-induced edema. nih.gov Similarly, another investigation synthesized 6-aryl nih.govekb.egnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazole derivatives and studied their anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Specific compounds were identified as having significant anti-exudative activity. researchgate.net
Modulation of Nociceptive Thresholds
Derivatives of the thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole scaffold have been the subject of research for their potential analgesic properties. These investigations often utilize animal models to assess the modulation of nociceptive thresholds, which is a measure of the pain response to a stimulus. A common method employed is the acetic acid-induced writhing test in mice, where a reduction in the number of abdominal constrictions (writhing) indicates an analgesic effect.
Studies on a series of thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole-6(5H)-ones, a structurally related class of compounds, have demonstrated significant analgesic activity. nih.govnih.gov In these models, the administration of the test compounds is compared against a control group and a standard analgesic drug. The potency of these compounds is often linked to the nature of the substituent on the fused ring system. For instance, certain derivatives have shown analgesic effects comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netd-nb.info The evaluation of these compounds in the acetic acid-induced writhing test provides quantitative data on their ability to inhibit nociception. nih.govresearchgate.net
The table below presents representative data from studies on related triazole derivatives, illustrating their analgesic potential in the acetic acid-induced writhing model.
Derivatives and Analogs of 6 Methylthiazolo 3,2 B 1 2 3 Triazole: Design, Synthesis, and Comparative Evaluation
Synthesis of Substituted Thiazolo[3,2-b]nih.govontosight.aitsijournals.comtriazole Analogs
The synthesis of substituted thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole analogs is typically achieved through the cyclocondensation of a suitable 1,2,4-triazole (B32235) precursor with an appropriate electrophilic reagent. A common and versatile method is the Hantzsch condensation, which involves the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone. researchgate.net This reaction can be performed under either acidic or basic conditions to yield the desired fused heterocyclic system. researchgate.net Various synthetic routes have been developed to introduce a wide range of substituents at different positions of the thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole core, allowing for systematic structural modifications. researchgate.net
Variations at the 2-Position of the Thiazole (B1198619) Ring
Substitutions at the 2-position of the thiazole ring are often introduced by selecting an appropriately substituted 3-mercapto-1,2,4-triazole as the starting material. For example, starting with a 5-substituted-4-amino-1,2,4-triazole-3-thiol, reaction with α-haloketones can lead to various 2-substituted thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole derivatives. A regioselective synthesis of 2-substituted 5-methylthiazolo[3,2-b]-s-triazoles has been achieved through an acid-catalyzed reaction, demonstrating a key method for introducing diversity at this position. acs.org
Modifications at the 5-Position
The 5-position of the thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole ring system is a common site for chemical modification. researchgate.net A key intermediate, 1-(6-methylthiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazol-5-yl)ethan-1-one, is synthesized via the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. researchgate.net This ketone can then be reacted with various reagents, such as hydroxylamine (B1172632), hydrazine (B178648) hydrate, and semicarbazide, to form the corresponding oxime, hydrazone, and semicarbazone derivatives, respectively. researchgate.net
Another significant modification involves the synthesis of 5-ene-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-6(5H)-ones. nih.gov These compounds can be prepared through a three-step process starting with the synthesis of a 5-ethoxymethylidene derivative, followed by aminolysis with various amines to introduce diverse substituents at the 5-position. nih.gov
Substitutions on the 6-Position and Fused Systems
The 6-position of the thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole ring is typically substituted by using an appropriately chosen α-haloketone in the Hantzsch condensation reaction. researchgate.net For instance, the reaction of a 5-thioxotriazole with various α-bromoketones leads directly to 4-(6-aryl-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazol-2-yl)benzenesulfonamide derivatives under acid catalysis. researchgate.net This approach allows for the introduction of a wide range of aryl groups at the 6-position.
Furthermore, the core structure can be expanded to create more complex fused systems. For example, a novel tricyclic compound, 2,6-diphenyl nih.govontosight.aitsijournals.comtriazolo-[5',1':2,3] nih.govontosight.aithiazolo[4,5-d]pyrimidin-8(7H)-one, was synthesized from a 6-aminothiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-5-carbonitrile derivative through hydrolysis of the cyano group and subsequent cyclocondensation with benzoyl chloride. asianpubs.org
Incorporation of Diverse Moieties (e.g., phenylpiperazine, morpholino, benzenesulfonamide (B165840), chromene, amino acid fragments)
To enhance the pharmacological potential of the thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole scaffold, various bioactive moieties have been incorporated into its structure.
Benzenesulfonamide: Derivatives bearing a benzenesulfonamide group have been synthesized by reacting 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide with α-bromoketones. researchgate.net
Phenylpiperazine: Mannich bases containing N-phenylpiperazine have been synthesized from corresponding 1,2,4-triazole-3-thiones through reactions with formaldehyde (B43269) and N-phenylpiperazine.
Chromene: Chromene-based 2,6-disubstituted-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole derivatives have been synthesized and evaluated for their biological activities. asianjpr.com
Amino Acid Fragments: Thiazole derivatives bearing β-amino acid moieties have been synthesized, suggesting a viable strategy for incorporating amino acid fragments into the thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole structure to potentially improve pharmacokinetic properties. nih.gov
The following table summarizes the synthetic approaches for various derivatives.
| Position of Modification | Synthetic Approach | Starting Materials | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 2-Position | Acid-catalyzed condensation | 5-Substituted-3-mercapto-1,2,4-triazole, α-haloketone | 2-Substituted thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazoles | acs.org |
| 5-Position | Reaction of ethanone (B97240) intermediate | 1-(6-methylthiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazol-5-yl)ethan-1-one, Hydroxylamine/Hydrazine | Oximes/Hydrazones | researchgate.net |
| 5-Position | Three-step aminolysis | 5-ethoxymethylidene-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-6(5H)-one, Various amines | 5-ene-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-6(5H)-ones | nih.gov |
| 6-Position | Hantzsch condensation | 5-Thioxotriazole, α-bromoketones | 6-Aryl-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazoles | researchgate.net |
| Fused System | Hydrolysis and cyclocondensation | 6-aminothiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-5-carboxamide, Benzoyl chloride | Tricyclic triazolo-thiazolo-pyrimidines | asianpubs.org |
| Incorporated Moiety (Benzenesulfonamide) | Hantzsch condensation | 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide, α-bromoketones | Thiazolotriazoles with benzenesulfonamide | researchgate.net |
Comparative Studies of Biological Activities Across Analogs
The structural diversity achieved through synthesis allows for extensive comparative studies of the biological activities of different analogs. These studies are crucial for identifying key structural features that govern the potency and selectivity of these compounds for various biological targets. Thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole derivatives have demonstrated a wide spectrum of activities, including anticancer and antimicrobial effects. ontosight.aiontosight.ai
Assessment of Structure-Activity Relationship Trends in Derivative Series
Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications influence biological activity. nih.gov For the thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole series, SAR studies have provided valuable insights.
In a series of 5-ene-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-6(5H)-ones evaluated for anticancer activity, the nature of the substituent at the 5-position was found to be critical. nih.gov For instance, derivatives with a 3-hydroxyphenyl (compound 2h ) or a 4-hydroxy-3-methoxyphenyl (compound 2i ) group at the 5-position exhibited excellent cytotoxic effects against various cancer cell lines, including leukemia, prostate cancer, and breast cancer, at a concentration of 10 µM. nih.gov In contrast, compounds with other substitutions showed lower activity, highlighting the importance of hydroxyl and methoxy (B1213986) groups on the phenyl ring for anticancer potency. nih.gov
SAR studies on antimicrobial 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, a related class of compounds, have shown that the nature and position of substituents on the aryl rings significantly affect their antibacterial and antifungal activities. nih.gov Similarly, for thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazoles, the presence of specific aryl groups at the 2- and 6-positions can modulate their biological profile. acs.org The incorporation of a benzenesulfonamide moiety, a well-known pharmacophore in antimicrobial agents, is a strategy employed to enhance the antimicrobial potential of the thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole scaffold. researchgate.netnih.gov
The following table outlines key SAR findings for anticancer activity.
| Compound Series | Position of Variation | Substituent Group | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 5-ene-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-6(5H)-ones | 5-position (Aryl group) | 3-Hydroxyphenyl | Excellent cytotoxic effect against leukemia, prostate, breast cancer cell lines | nih.gov |
| 5-ene-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-6(5H)-ones | 5-position (Aryl group) | 4-Hydroxy-3-methoxyphenyl | Excellent cytotoxic effect against leukemia cell lines | nih.gov |
| 5-ene-thiazolo[3,2-b] nih.govontosight.aitsijournals.comtriazole-6(5H)-ones | 5-position (Aryl group) | 4-Chlorophenyl | Moderate cytotoxic and cytostatic properties | nih.gov |
| General 1,2,4-triazoles | Varies | Varies | Potent tubulin polymerization inhibition | nih.gov |
Identification of Key Pharmacophoric Features
Structure-activity relationship (SAR) studies on various derivatives have highlighted the importance of substituents at different positions of the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole core. For instance, in a series of 5-ene-thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole-6(5H)-ones, the nature of the substituent linked to the double bond at the C-5 position was found to be a crucial determinant of their anticancer activity. mdpi.com Specifically, the presence of benzylidene moieties at this position resulted in enhanced cytotoxic and cytostatic properties against various cancer cell lines. nih.govmdpi.com
Furthermore, the introduction of a sulfonamide group has been explored, as this moiety can fit into the "side pocket" of enzymes like COX-2, a key target in anti-inflammatory drug design. researchgate.net The combination of the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole scaffold with other bioactive pharmacophores, such as a sulfonamide moiety, has been investigated to develop novel compounds with potentially superior pharmacological profiles. researchgate.netnih.gov
Research into 3,6-disubstituted thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazoles has also provided insights into their anticonvulsant activities. nih.gov The substitution pattern on the core structure significantly influences the biological response, underscoring the importance of a systematic exploration of different functional groups at various positions to identify the key pharmacophoric features responsible for a specific biological activity.
The following table summarizes the key pharmacophoric features and their observed impact on biological activity based on available research:
| Feature | Position | Observed Impact on Biological Activity |
| Fused Thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole Core | - | Provides a rigid scaffold for substituent orientation and participates in target binding. researchgate.net |
| Substituents on the Triazole Ring | C-2, C-5, C-6 | Influences a wide range of biological activities including antimicrobial and anticancer effects. researchgate.netnih.govresearchgate.net |
| 5-ene Moiety | C-5 | The nature of the substituent on the exocyclic double bond is critical for anticancer activity. mdpi.com |
| Benzylidene Groups | C-5 | Generally enhances anticancer properties. nih.govmdpi.com |
| Sulfonamide Group | Various | Can confer COX-2 inhibitory activity, relevant for anti-inflammatory effects. researchgate.net |
| Phenyl and Substituted Phenyl Groups | C-6 | Can modulate antifungal and anticonvulsant activities. nih.gov |
Exploration of Bioisosteric Replacements within the Scaffold
Bioisosterism is a key strategy in medicinal chemistry for the optimization of lead compounds by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov In the context of the 6-methylthiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole scaffold, the 1,2,4-triazole ring itself is considered a bioisostere of amide, ester, and carboxylic acid functionalities. nih.gov This is due to its similar size, dipole moment, and hydrogen bond accepting capabilities, coupled with enhanced metabolic stability. nih.gov
The structural transformation of a carboxylic acid group into a 5-ene-thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole-6(5H)-one moiety has been proposed as a bioisosteric replacement strategy. nih.gov This approach aims to maintain the primary pharmacological profile while potentially improving activity and reducing toxicity. nih.gov
Furthermore, the thiazole ring within the fused system can be considered a bioisostere of a pyrazole (B372694) ring, as they share similarities in molecular size and shape. researchgate.net This suggests that insights from pyrazole-containing compounds could be leveraged in the design of novel thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole derivatives.
The exploration of bioisosteric replacements is not limited to the core rings. Different heterocyclic and aromatic rings can be introduced as substitutes at various positions of the scaffold to probe their effect on biological activity. For example, the replacement of a phenyl group with other aromatic or heteroaromatic systems can significantly alter the compound's interaction with its biological target.
The following table outlines potential bioisosteric replacements for different components of the 6-methylthiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole scaffold and the rationale for their exploration:
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| 1,2,4-Triazole Ring | Other five-membered heterocycles (e.g., imidazole (B134444), oxadiazole, thiadiazole) | To modulate hydrogen bonding capacity, electronic properties, and metabolic stability. researchgate.netresearchgate.netnih.gov |
| Thiazole Ring | Pyrazole, isoxazole, thiophene | To alter the geometry and electronic distribution of the fused system while maintaining similar spatial characteristics. researchgate.net |
| Methyl Group (at C-6) | Ethyl, trifluoromethyl, cyclopropyl | To investigate the impact of size, lipophilicity, and metabolic stability at this position. |
| Phenyl Substituents | Pyridyl, thienyl, furyl, other substituted phenyl rings | To explore different electronic and steric effects, and to introduce new interaction points with the biological target. researchgate.netmdpi.com |
| Amide/Ester Linkages (in derivatives) | 1,2,3-Triazole or 1,2,4-Triazole ring | To improve metabolic stability and maintain similar spatial and hydrogen bonding properties. nih.gov |
Emerging Research Directions and Future Perspectives
Advancements in Green Chemistry Approaches for Synthesis
In recent years, the synthesis of 1,2,4-triazole-containing heterocycles has shifted towards more environmentally friendly methods to minimize hazardous waste, reduce energy consumption, and improve efficiency. rsc.org Green chemistry techniques such as microwave-assisted and ultrasound-assisted synthesis are becoming prominent alternatives to conventional heating methods.
Microwave irradiation has emerged as a powerful tool, offering advantages like simple operation, rapid reaction rates, shorter reaction times, and higher yields. researchgate.netrjptonline.org For instance, the synthesis of various 1,2,4-triazolo[3,4-b] nih.govnih.govarabjchem.orgthiadiazole derivatives has been significantly accelerated, with reaction times dropping to minutes compared to several hours required for conventional refluxing. nih.govutar.edu.my This method not only enhances energy efficiency but also often results in cleaner reactions with fewer byproducts. rsc.org
Ultrasound-assisted synthesis is another green technique being applied to the production of triazole-thiazole hybrids. arabjchem.org This sonochemical approach enhances chemical transformations through acoustic cavitation, leading to high yields in shorter timeframes with greater product purity. arabjchem.orgtandfonline.com The use of ultrasound can facilitate reactions under mild conditions, sometimes even in aqueous media or solvent-free systems, further bolstering its environmental credentials. tandfonline.comnih.gov These methods represent a sustainable path forward for producing thiazolo[3,2-b] nih.govbohrium.comnih.govtriazole scaffolds.
| Method | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Several hours (e.g., 7-12 hours) | Established and widely understood | utar.edu.my |
| Microwave Irradiation | Minutes (e.g., 5-20 minutes) | Rapid heating, increased reaction rate, higher yields, energy efficient | nih.govrjptonline.orgutar.edu.my |
| Ultrasound Irradiation | Minutes to ~1 hour (e.g., 30-60 minutes) | High yields, pure products, reduced energy use, mild conditions | arabjchem.orgtandfonline.commdpi.com |
Scalable Production Methodologies (e.g., Flow Chemistry)
While traditional batch synthesis is suitable for laboratory-scale discovery, it presents challenges for large-scale production, including issues with heat transfer, safety, and batch-to-batch consistency. Flow chemistry, or continuous flow synthesis, is emerging as a superior methodology for scalable and safer chemical manufacturing. nih.gov
A robust protocol for the synthesis of 1,2,3-triazoles has been established under continuous flow conditions using a heterogeneous copper-on-charcoal catalyst. nih.gov This approach allows for the safe handling of potentially hazardous intermediates, precise control over reaction parameters (temperature, pressure, and residence time), and simplified purification. The methodology has proven versatile, with high yields and excellent functional group tolerance. nih.gov Adapting such a continuous flow system for the multi-step synthesis of 6-Methylthiazolo[3,2-b] nih.govbohrium.comnih.govtriazole could offer significant advantages for industrial-scale production, ensuring higher throughput, improved safety, and consistent product quality.
Interdisciplinary Research in Material Science and Supramolecular Chemistry
Currently, research on the 6-Methylthiazolo[3,2-b] nih.govbohrium.comnih.govtriazole core is overwhelmingly focused on its biological and medicinal applications. researchgate.net There is limited specific research exploring its use in material science or complex supramolecular chemistry. However, the inherent properties of the heterocyclic system, such as its rigidity, electron-donating nitrogen and sulfur atoms, and potential for forming metal complexes, suggest untapped potential.
Studies on related triazole derivatives have shown interactions with biomacromolecules like DNA and bovine serum albumin (BSA), which is a facet of supramolecular chemistry. bohrium.com Furthermore, certain ferrocene-functionalized imidazole (B134444) derivatives have been noted for their second-order non-linear optical (NLO) properties, indicating that related heterocyclic systems could be explored for advanced materials. researchgate.net Future interdisciplinary research could investigate the potential of 6-Methylthiazolo[3,2-b] nih.govbohrium.comnih.govtriazole derivatives in creating novel polymers, coordination complexes with unique photophysical properties, or as components in supramolecular assemblies for sensing or catalysis.
Addressing Research Gaps in Mechanistic Understanding
The primary synthetic route to the thiazolo[3,2-b] nih.govbohrium.comnih.govtriazole system involves the cyclocondensation of a 4-amino-3-mercapto-1,2,4-triazole with a bielectrophilic reagent, such as an α-haloketone. nih.govresearchgate.net While this pathway is well-established, a significant challenge is ensuring the correct regioselectivity, as isomeric products like thiazolo[2,3-c] nih.govbohrium.comnih.govtriazole can also form. researchgate.net Researchers currently rely on advanced analytical techniques, including 2D-NMR (HMBC, HMQC) and single-crystal X-ray diffraction, to unambiguously confirm the structure of the desired regioisomer. bohrium.comresearchgate.netrsc.org
Exploration of Novel Biological Targets and Therapeutic Areas (excluding clinical)
Derivatives of the thiazolo[3,2-b] nih.govbohrium.comnih.govtriazole scaffold have demonstrated a remarkably broad spectrum of biological activities. ontosight.ai Initial research has identified promising potential in several therapeutic areas, and ongoing work aims to discover novel molecular targets for these compounds.
The most extensively studied area is oncology, where derivatives have shown potent anticancer activity. nih.gov Specific molecular targets identified include Topoisomerase II alpha, a key enzyme in DNA replication, as well as critical signaling proteins like EGFR, BRAF, and tubulin. nih.govdovepress.com Beyond cancer, the scaffold has been investigated for its potential as an inhibitor of various enzymes and its activity against microbes. nih.govnih.gov The diversity of observed bioactivities suggests that the thiazolo[3,2-b] nih.govbohrium.comnih.govtriazole core is a "privileged scaffold" that can be modified to interact with a wide range of biological targets, opening up new avenues for drug discovery research.
| Therapeutic Area | Potential Molecular Target/Activity | Reference |
|---|---|---|
| Anticancer | Topoisomerase II alpha Inhibition | dovepress.com |
| Anticancer | EGFR, BRAF, and Tubulin Inhibition | nih.gov |
| Anticancer | VEGFR-2 Inhibition | scilit.com |
| Antimicrobial | General Antibacterial & Antifungal Activity | nih.govnih.gov |
| Anti-inflammatory | General Anti-inflammatory Activity | researchgate.netnih.gov |
| Antitubercular | TB-InhA (Enoyl-ACP reductase) Inhibition | scilit.com |
Integration of Advanced Computational Techniques for Rational Design
Modern drug discovery heavily relies on computational techniques to accelerate the design and optimization of new therapeutic agents. The development of novel 6-Methylthiazolo[3,2-b] nih.govbohrium.comnih.govtriazole derivatives is increasingly being guided by in silico methods. nih.gov
Molecular docking is a key technique used to predict how these molecules bind to the active sites of specific biological targets, such as enzymes or receptors. researchgate.netnih.gov These simulations help researchers understand structure-activity relationships (SAR), providing insights into which chemical modifications are likely to enhance binding affinity and biological activity. nih.gov Beyond simple docking, molecular dynamics (MD) simulations are employed to assess the stability of the ligand-protein complex over time. researchgate.net Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. researchgate.net The integration of these advanced computational techniques facilitates a more rational, hypothesis-driven approach to designing potent and selective inhibitors based on the thiazolo[3,2-b] nih.govbohrium.comnih.govtriazole scaffold.
Q & A
Q. What are the common synthetic routes for 6-Methylthiazolo[3,2-b][1,2,4]triazole derivatives?
Methodological Answer: Synthesis typically involves cyclization of heterochalcones or thioketones with hydrazine derivatives. Key steps include:
- Step 1: Formation of thiazole rings via condensation of thioketones with hydrazine (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate reacting with hydrazine hydrate) .
- Step 2: Cyclization under acidic conditions (e.g., acetic anhydride or H₂SO₄) to form the triazole ring .
- Regioselectivity Control: Acidic media (e.g., AcOH/H⁺) favor thiazolo[3,2-b]triazole formation over alternative isomers .
Q. Table 1: Synthesis Optimization
Q. How are structural confirmations performed for these compounds?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies substituent positions and ring systems. For example, thiazole protons appear at δ 7.2–7.8 ppm, while triazole NH resonates at δ 10.5–11.2 ppm .
- Chromatography: HPLC (C18 column, acetonitrile/water) confirms purity (>95% for bioactive derivatives) .
- X-ray Crystallography: Resolves conformational polymorphism (e.g., orthorhombic vs. monoclinic polymorphs) .
Q. Table 2: Spectroscopic Benchmarks
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| Thiazole C=S | – | 1120–1150 | |
| Triazole NH | 10.5–11.2 | 3250–3300 | |
| Aromatic C-H | 7.2–7.8 | – |
Advanced Research Questions
Q. How do structural modifications impact biological activity?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 6) enhances antifungal activity by improving target binding (e.g., 14-α-demethylase lanosterol docking scores improved by 15–20%) .
- Polymorphism: Orthorhombic polymorphs exhibit stronger hydrogen bonding vs. monoclinic, altering solubility and bioavailability .
Q. What computational strategies predict biological targets?
Methodological Answer:
Q. Table 3: Docking Scores vs. Antifungal Activity
| Compound | Docking Score (kcal/mol) | MIC (Candida albicans, µg/mL) | Reference |
|---|---|---|---|
| 6-Methyl derivative | -9.2 | 8.5 | |
| 6-Trifluoromethyl | -10.1 | 4.2 |
Q. How are regioselectivity challenges addressed in synthesis?
Methodological Answer:
- Acid Catalysis: AcOH/H⁺ promotes cyclization to thiazolo[3,2-b]triazole over [2,3-c] isomers via protonation of intermediates .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor regioselectivity by stabilizing transition states .
Q. How do researchers resolve contradictory bioactivity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
